

Best practices for handling CTX-0294885 hydrochloride

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Compound of Interest

Compound Name: CTX-0294885 hydrochloride

Cat. No.: B1150419

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Technical Support Center: CTX-0294885 Hydrochloride

This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with **CTX-0294885 hydrochloride**. This novel, broad-spectrum kinase inhibitor is a powerful tool for analyzing kinome signaling networks.^{[1][2][3][4]}

Frequently Asked Questions (FAQs)

Q1: What is **CTX-0294885 hydrochloride** and what is its primary application?

A1: **CTX-0294885 hydrochloride** is a novel bisanilino pyrimidine compound that functions as a broad-spectrum kinase inhibitor.^{[4][5][6]} It is particularly effective as an affinity reagent for mass spectrometry-based kinome profiling.^{[2][7]} Its primary application is in kinase enrichment to identify and quantify large portions of the expressed kinome from cell lysates.^[2] It has been shown to capture 235 kinases from MDA-MB-231 breast cancer cells, including all members of the AKT family.^{[1][2][8]}

Q2: How should I store **CTX-0294885 hydrochloride**?

A2: Proper storage is crucial to maintain the stability and activity of the compound. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years.^[5] Once

dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[9]

Q3: In which solvents is **CTX-0294885 hydrochloride** soluble?

A3: **CTX-0294885 hydrochloride** has varying solubility in different solvents. It is highly soluble in DMSO.[4][5][9] For aqueous solutions, the hydrochloride salt form offers improved water solubility compared to the free base.[10][11] Detailed solubility information is provided in the quantitative data table below.

Q4: Can CTX-0294885 be used for in vivo experiments?

A4: Yes, formulations for in vivo use have been described. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[5] It is crucial to ensure complete dissolution, which may require sonication.[5] Always prepare the working solution immediately before use.[5]

Quantitative Data Summary

The following tables provide a summary of the key quantitative properties of CTX-0294885 and its hydrochloride salt.

Table 1: Solubility Data

Solvent	Concentration	Notes
DMSO	≥ 20 mg/mL	Sonication may be required for complete dissolution.[2][5]
DMF	20 mg/mL	
Ethanol	0.1 mg/mL	Limited solubility.[2]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[2]
Water	Insoluble (free base)	The free base form has very low aqueous solubility.[4][9]

| 0.1N HCl (aq) | Soluble | The hydrochloride salt form enhances aqueous solubility.[\[10\]](#) |

Table 2: Storage and Stability

Form	Storage Temperature	Shelf Life
Solid Powder	-20°C	3 years [5] [9]
In Solvent (e.g., DMSO)	-80°C	1 year [8] [9]

| In Solvent (e.g., DMSO) | -20°C | 1 month[\[9\]](#) |

Troubleshooting Guide

Issue 1: Inconsistent or no kinase enrichment in my pull-down assay.

- Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
 - Solution: Always use freshly prepared aliquots of the stock solution stored at -80°C. Perform a quality control check, if possible, using a known positive control cell line.
- Possible Cause 2: Insufficient Compound Concentration. The concentration of CTX-0294885-conjugated beads may be too low to effectively capture the kinases from the cell lysate.
 - Solution: Optimize the concentration of the affinity reagent. Perform a titration experiment to determine the optimal amount of beads for your specific cell type and protein concentration.
- Possible Cause 3: Inefficient Cell Lysis. Incomplete cell lysis can result in a lower yield of kinases available for capture.
 - Solution: Ensure your lysis buffer is appropriate for kinase assays and includes protease and phosphatase inhibitors. Optimize the lysis protocol by adjusting incubation times and mechanical disruption methods (e.g., sonication).

Issue 2: High background or non-specific binding in mass spectrometry results.

- Possible Cause 1: Insufficient Washing. Inadequate washing of the affinity beads after incubation with the lysate can lead to the retention of non-specifically bound proteins.
 - Solution: Increase the number and stringency of your wash steps. Consider using a wash buffer with a slightly higher salt concentration or a low concentration of a non-ionic detergent.
- Possible Cause 2: Protein Aggregation. Protein aggregates in the cell lysate can non-specifically associate with the beads.
 - Solution: Centrifuge the cell lysate at a high speed to pellet any aggregates before incubating with the affinity beads. Ensure all buffers are freshly prepared and filtered.

Issue 3: Low cell viability or unexpected phenotype in cell-based assays.

- Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
 - Solution: Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line, typically less than 0.5% for DMSO.[\[12\]](#) Always include a vehicle-only control in your experiments.
- Possible Cause 2: Off-Target Effects. As a broad-spectrum inhibitor, CTX-0294885 can affect multiple signaling pathways, which may lead to unexpected cellular responses.
 - Solution: Use the lowest effective concentration of the inhibitor to minimize off-target effects. Corroborate your findings with other, more specific inhibitors for the pathway of interest or with genetic approaches like siRNA knockdown.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

- Materials:
 - **CTX-0294885 hydrochloride** (powder)
 - Anhydrous DMSO

- Sterile, amber glass vials or polypropylene tubes
- Methodology:
 - Allow the vial of **CTX-0294885 hydrochloride** powder to equilibrate to room temperature before opening to prevent condensation.
 - Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the compound (474.39 g/mol for the hydrochloride salt).[13] For example, for 1 mg of compound, add 210.8 μ L of DMSO.
 - Add the calculated volume of DMSO to the vial containing the compound.
 - To aid dissolution, gently vortex the solution and/or sonicate in a water bath for a few minutes until the solid is completely dissolved.[5]
 - Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 1 year).[8][9]

2. General Protocol for Kinase Enrichment from Cell Lysate

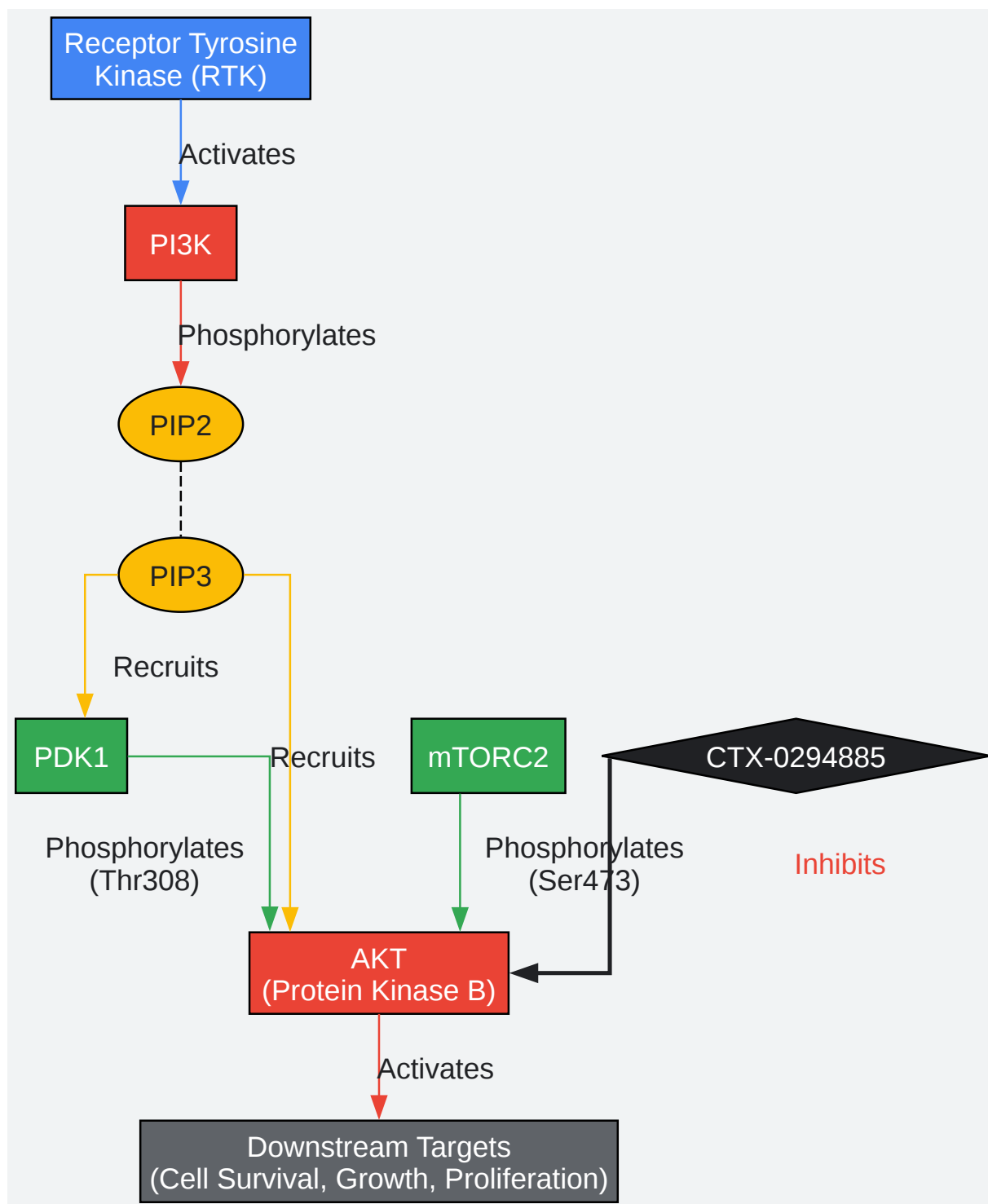
This protocol is a generalized workflow based on the use of CTX-0294885 as an affinity reagent for kinome profiling.[2]

- Materials:
 - CTX-0294885-conjugated Sepharose beads
 - Cultured cells of interest
 - Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
 - Wash buffer (e.g., PBS with 0.1% Tween-20)
 - Elution buffer (e.g., SDS-PAGE sample buffer)
 - Microcentrifuge tubes

- Methodology:
 - Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Lyse the cell pellet with an appropriate volume of ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
 - Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA).
 - Affinity Purification: a. Equilibrate the CTX-0294885-conjugated beads by washing them three times with lysis buffer. b. Incubate the clarified cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.
 - Washing: a. Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 2 minutes at 4°C. b. Carefully remove the supernatant. c. Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual supernatant.
 - Elution: a. Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads. b. Boil the sample at 95-100°C for 5-10 minutes to elute the bound kinases. c. Centrifuge to pellet the beads, and collect the supernatant containing the enriched kinases.
 - Downstream Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry for kinome profiling.

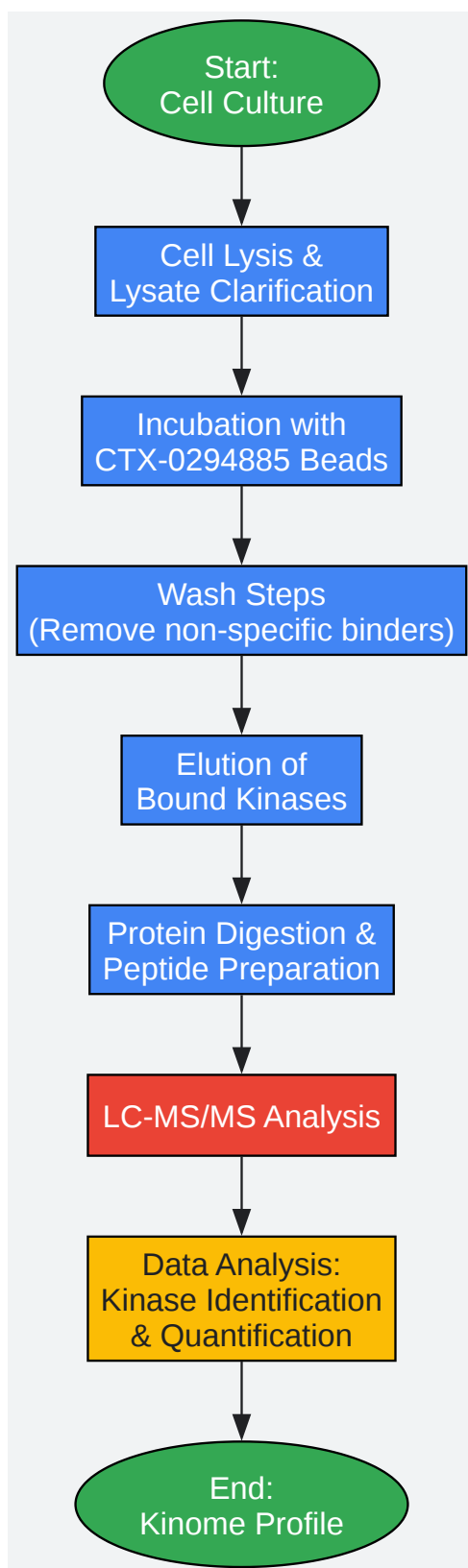
Visualizations

Below are diagrams representing a key signaling pathway affected by CTX-0294885 and a typical experimental workflow, generated using the DOT language.



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Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of CTX-0294885 on AKT.



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Caption: Experimental workflow for kinome profiling using CTX-0294885-based affinity purification.

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